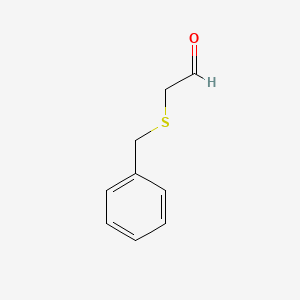

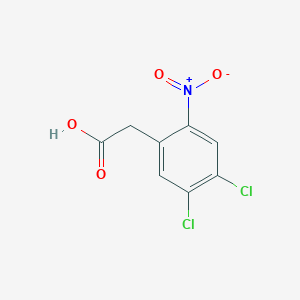

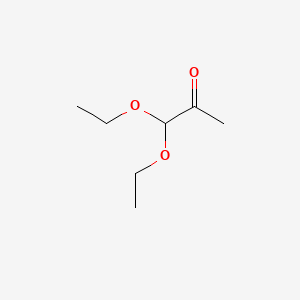

![molecular formula C15H12ClNO3 B1267803 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid CAS No. 17332-26-2](/img/structure/B1267803.png)

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to “2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid” has been explored through various chemical reactions, including Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids, demonstrating high yields and excellent selectivity (Fo‐Ning Ng, Zhongyuan Zhou, & Wing-Yiu Yu, 2014). Similarly, Heck-mediated synthesis has been employed for the creation of structurally complex naphtho[2,1-f]isoquinolines, indicating the versatility of this method (M. Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing intricate details about their atomic arrangements. For example, the study of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid provided insights into hydrogen-bonded cyclic dimers and the spatial orientation of molecular planes, demonstrating the depth of molecular structure analysis (C. Kennard, G. Smith, & G. Katekar, 1982).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been extensively studied, showcasing the diversity of reactions they can undergo. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives highlighted the formation of various substitution products, shedding light on the reactivity patterns of such compounds (J. Cooper & R. M. Scrowston, 1971).

Physical Properties Analysis

Understanding the physical properties of “2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid” and related compounds is essential for their characterization and application. Research into the physical aspects, such as solubility, melting points, and crystalline structure, is crucial but not directly covered in the provided sources.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects of understanding “2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid.” Studies on organotin(IV) derivatives based on similar compounds have assessed their antibacterial, DNA interaction, and anticancer potentials, indicating the broad scope of chemical property analysis (M. Sirajuddin, Saqib Ali, & M. Tahir, 2020).

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid and its derivatives, such as carbamoyl benzoic acids, have been explored for wastewater treatment. These compounds have shown potential in coagulation-flocculation processes, particularly for removing hazardous heavy metals from metal plating wastewater. Their ability to bind metallic ions like Pb2+, Cu2+, and Hg2+ has been demonstrated, offering an innovative approach to water purification (Martinez-Quiroz et al., 2017).

Crystallography and Material Science

The compound's derivatives have been studied in the context of crystallography and material science. Research on fenamic and tolfenamic acids, closely related to 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid, has provided insights into polymorphism and the impact of molecular structure on crystal formation. This has implications for the design and development of new materials (Uzoh et al., 2012).

Chemical Synthesis

In chemical synthesis, derivatives of 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid have been utilized as synthetic equivalents for α-hydroxy and α-chloro benzyl carbanions. This application is significant in organic chemistry for creating diverse molecular structures (Volonterio et al., 2002).

Drug Discovery

In drug discovery, the compound's derivatives have been used in the design of molecules with biological activity. Their application in generating lead structures for therapeutic proteins demonstrates their potential in medicinal chemistry (Lanz & Riedl, 2014).

Food Science

As an aromatic carboxylic acid, 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid is related to benzoic acid derivatives, which have widespread use in food as preservatives and flavoring agents. Their role in food safety and quality has been extensively studied (del Olmo et al., 2017).

Polymer Science

In polymer science, derivatives of 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid have been used in the preparation of polymer-rare earth complexes, significantly impacting the field of materials science, especially in the context of fluorescence emission and the study of complex structures (Gao et al., 2012).

Spectroscopy

This compound and its derivatives have been used to study the spectroscopic properties of lanthanoid benzene carboxylates. The research has provided valuable insights into the structural and electronic properties of these complexes, which are important for various technological applications (Hilder et al., 2009).

Eigenschaften

IUPAC Name |

2-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCLHBMPPLQYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304133 | |

| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |

CAS RN |

17332-26-2 | |

| Record name | NSC164312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

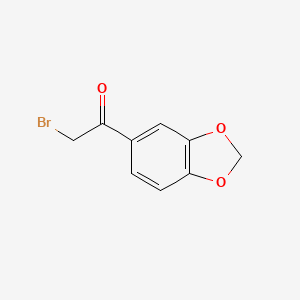

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

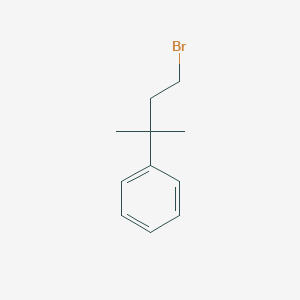

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)